Acetic acid;anthracene-1,8,10-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;anthracene-1,8,10-triol is a compound that combines the properties of acetic acid and anthracene derivatives. Acetic acid is a simple carboxylic acid known for its use in vinegar, while anthracene is a polycyclic aromatic hydrocarbon with three fused benzene rings. The combination of these two components results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;anthracene-1,8,10-triol typically involves the reaction of anthracene derivatives with acetic acid under specific conditions. One common method involves the nitration of anthracene followed by reduction and subsequent reaction with acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;anthracene-1,8,10-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like acetic acid or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroxyanthracenes. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
Acetic acid;anthracene-1,8,10-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of acetic acid;anthracene-1,8,10-triol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;anthracene-1,8,10-triol include other anthracene derivatives such as:
- 9,10-Diphenylanthracene
- 9-Anthracenemethanol
- Anthralin (1,8-dihydroxy-9-anthrone)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and anthracene moieties. This combination imparts distinct chemical reactivity and physical properties, making it particularly useful in specific applications such as organic electronics and photochemistry .
Properties
CAS No. |
111602-34-7 |
---|---|
Molecular Formula |
C20H22O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
acetic acid;anthracene-1,8,10-triol |
InChI |
InChI=1S/C14H10O3.3C2H4O2/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16;3*1-2(3)4/h1-7,15-17H;3*1H3,(H,3,4) |
InChI Key |
BOOFFVOQICFQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1=CC2=C(C3=C(C=C2C(=C1)O)C(=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.